molecular formula C16H17N7O3S2 B2420306 1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-97-9

1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2420306
CAS No.: 2034269-97-9
M. Wt: 419.48
InChI Key: VCAIIUJSMWVYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H17N7O3S2 and its molecular weight is 419.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The compound has been explored in the context of synthesizing heterocyclic compounds with potential biological activities. For instance, intramolecular azide to alkene cycloadditions have been utilized to construct various pyrrolo and azetidino benzodiazepines, including pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines, highlighting their potent antitumor properties as a class of antitumor antibiotics (Hemming et al., 2014).

Pharmaceutical Patents

This chemical framework is also reflected in pharmaceutical patents, underscoring its relevance in the development of therapeutic agents. A broad range of derivatives, including azetidine, pyrrolidine, and piperidine, have been claimed for their selective receptor agonistic properties, indicating a strategic interest in these structures for migraine treatments with minimized side effects (Habernickel, 2001).

Insecticidal Activities

Research into heterocycles incorporating a thiadiazole moiety has revealed their insecticidal potentials against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the versatility of such compounds in agricultural applications, extending beyond pharmaceuticals into crop protection (Fadda et al., 2017).

Antimicrobial Agents

The synthesis of new benzimidazole derivatives incorporating the thiadiazole moiety has been directed toward evaluating their potential as antimicrobial agents. This exploration contributes to the ongoing search for novel compounds that can combat microbial resistance, a pressing concern in the medical field (Ansari & Lal, 2009).

Anticancer Activity

Further studies have focused on the synthesis and evaluation of compounds for anticancer activities. For example, the creation of 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and triazolino[4,3-a]pyrimidines incorporating benzoxazole or benzothiazole moieties demonstrates the compound's role in developing potential cancer treatments (Abdelall et al., 2010).

Electrochromic Polymers

The exploration of thiadiazolo[3,4-c]pyridine as an acceptor for electrochromic polymers showcases the compound's utility in materials science, particularly in developing fast-switching green electrochromic polymers with low bandgaps. This application indicates the potential of such structures in creating advanced materials for electronic displays and smart windows (Ming et al., 2015).

Properties

IUPAC Name

1-[[1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3S2/c24-15-5-2-6-21(15)7-11-8-23(20-17-11)12-9-22(10-12)28(25,26)14-4-1-3-13-16(14)19-27-18-13/h1,3-4,8,12H,2,5-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAIIUJSMWVYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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